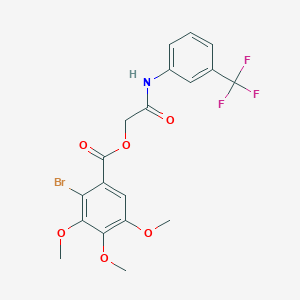
N-(4-bromo-2,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,5-dimethoxyphenyl)acetamide, commonly known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It is a derivative of the 2C family of psychedelic phenethylamines and was first synthesized in 2004 by Ralf Heim and his team at the Free University of Berlin. 25B-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug.
Mécanisme D'action
25B-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The drug binds to the receptor and activates it, leading to an increase in neuronal activity. This increase in neuronal activity is thought to be responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
25B-NBOMe has been shown to produce a range of biochemical and physiological effects. The drug has been shown to increase heart rate and blood pressure, which can be dangerous in some individuals. The drug has also been shown to increase body temperature and cause vasoconstriction. In addition, 25B-NBOMe has been shown to produce visual hallucinations, changes in perception, and altered states of consciousness.
Avantages Et Limitations Des Expériences En Laboratoire
25B-NBOMe has several advantages and limitations for lab experiments. One advantage of the drug is its potency, which allows researchers to use smaller doses of the drug in experiments. This can be beneficial in reducing the amount of drug needed for experiments and minimizing the risk of adverse effects. However, one limitation of the drug is its potential for toxicity, especially at higher doses. The drug has been shown to produce a range of adverse effects, including cardiovascular effects, which can be dangerous in some individuals.
Orientations Futures
There are several future directions for research on 25B-NBOMe. One direction is to investigate the potential therapeutic uses of the drug. The drug has been shown to produce hallucinogenic effects, which may have therapeutic benefits for certain mental health conditions. Another direction is to investigate the potential neurotoxic effects of the drug. The drug has been shown to produce adverse effects, and it is important to understand the potential long-term effects of the drug on the brain. Finally, researchers may investigate the potential for developing safer and more effective psychedelic drugs based on the structure of 25B-NBOMe.
Conclusion
In conclusion, 25B-NBOMe is a synthetic psychedelic drug that has been used in scientific research to investigate the role of the 5-HT2A receptor in the hallucinogenic effects of psychedelics. The drug is a potent agonist of the 5-HT2A receptor and has been shown to produce a range of biochemical and physiological effects. While the drug has several advantages for lab experiments, it also has potential limitations and risks. Future research may focus on investigating the therapeutic uses of the drug, the potential neurotoxic effects of the drug, and the development of safer and more effective psychedelic drugs.
Applications De Recherche Scientifique
25B-NBOMe has been used in scientific research to investigate the role of the 5-HT2A receptor in the hallucinogenic effects of psychedelics. The drug has been shown to be a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of psychedelics. 25B-NBOMe has been used in studies to investigate the binding affinity of the drug to the 5-HT2A receptor and its effects on neuronal activity.
Propriétés
Nom du produit |
N-(4-bromo-2,5-dimethoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C10H12BrNO3 |
Poids moléculaire |
274.11 g/mol |
Nom IUPAC |
N-(4-bromo-2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO3/c1-6(13)12-8-5-9(14-2)7(11)4-10(8)15-3/h4-5H,1-3H3,(H,12,13) |
Clé InChI |
KEUPWPCIZGJDJP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1OC)Br)OC |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1OC)Br)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)


![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)


![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)

![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)